![molecular formula C11H15F3N2O4 B130534 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate CAS No. 222159-87-7](/img/structure/B130534.png)
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate
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Description
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, or 5-APB, is a psychoactive compound that belongs to the family of substituted phenethylamines. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. 5-APB has been used for both recreational and scientific purposes, and its effects on the body have been well-studied.
Scientific Research Applications
Synthesis of Novel Derivatives
This compound can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown promising biological activities.
Inhibitors of Receptor Tyrosine Kinase
The synthesized derivatives have been evaluated as inhibitors of receptor tyrosine kinase . This is a key enzyme involved in many cellular processes, including cell growth and differentiation.
Anticancer Activity
The derivatives have shown anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Antibacterial and Antifungal Activity
The derivatives have also shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .
Antioxidant Activity
The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .
Use in PROTAC E3 Ligand-Linkers
“N-(5-Aminopentyl)maleimide trifluoroacetate salt” is used in the preparation of PROTAC E3 Ligand-Linkers . These linkers are used in the development of Proteolysis Targeting Chimeras (PROTACs), a new class of drugs that target proteins for degradation.
Use in Bioconjugation
“N-(5-Aminopentyl)maleimide trifluoroacetate salt” can be used in bioconjugation . It can react with thiol groups on biomolecules, allowing for the attachment of various probes, tags, or other molecules.
Use in Drug Development
This compound can be used in the development of new drugs . Its unique chemical structure allows it to be used as a building block in the synthesis of complex molecules with potential therapeutic applications.
properties
IUPAC Name |
1-(5-aminopentyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWKDXOJBJSKTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632591 |
Source
|
Record name | Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
222159-87-7 |
Source
|
Record name | Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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